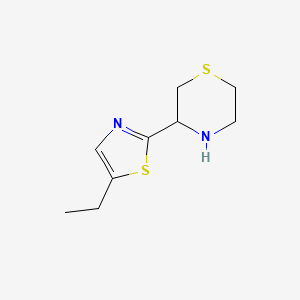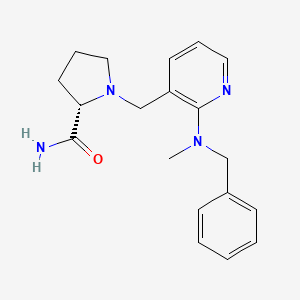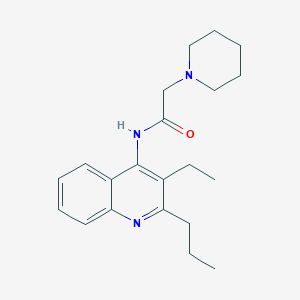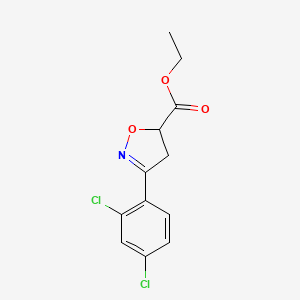
Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the isoxazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the removal of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated isoxazole derivatives, while substitution reactions can produce a variety of substituted isoxazoles.
Scientific Research Applications
Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The isoxazole ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
- Ethyl 3-(2-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
- Ethyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
- Ethyl 3-(2,4-difluorophenyl)-4,5-dihydroisoxazole-5-carboxylate
Comparison: Ethyl 3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole-5-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring. This substitution pattern enhances its chemical stability and biological activity compared to similar compounds with different substituents. The dichlorophenyl group also provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11Cl2NO3 |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H11Cl2NO3/c1-2-17-12(16)11-6-10(15-18-11)8-4-3-7(13)5-9(8)14/h3-5,11H,2,6H2,1H3 |
InChI Key |
USPMGZIQXVZUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


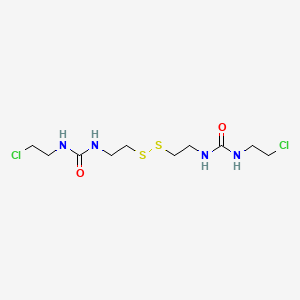
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B12985051.png)
![(S)-4-Azaspiro[2.5]octan-6-amine](/img/structure/B12985052.png)
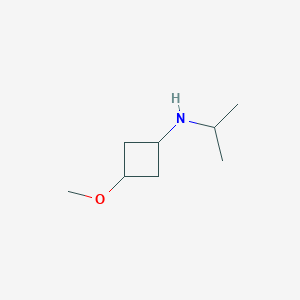
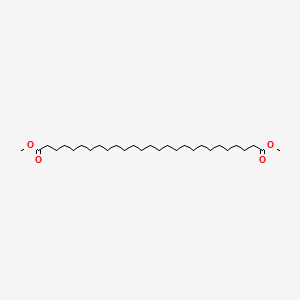


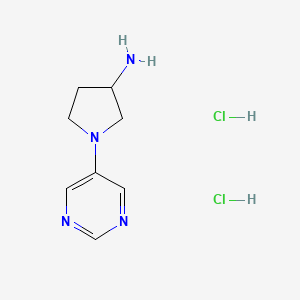
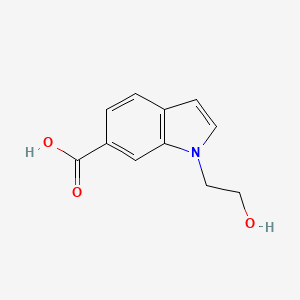
![9-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12985084.png)
